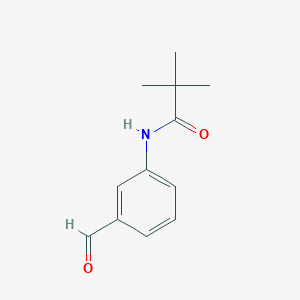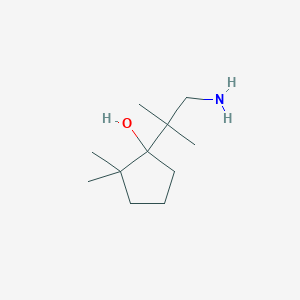
1-(1-Amino-2-methylpropan-2-YL)-2,2-dimethylcyclopentan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Amino-2-methylpropan-2-YL)-2,2-dimethylcyclopentan-1-OL is a chemical compound with a unique structure that includes a cyclopentane ring substituted with an amino group and two methyl groups
准备方法
The synthesis of 1-(1-Amino-2-methylpropan-2-YL)-2,2-dimethylcyclopentan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylcyclopentanone with an appropriate amine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-(1-Amino-2-methylpropan-2-YL)-2,2-dimethylcyclopentan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(1-Amino-2-methylpropan-2-YL)-2,2-dimethylcyclopentan-1-OL has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 1-(1-Amino-2-methylpropan-2-YL)-2,2-dimethylcyclopentan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the nature of the target and the context of the interaction. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.
相似化合物的比较
1-(1-Amino-2-methylpropan-2-YL)-2,2-dimethylcyclopentan-1-OL can be compared with similar compounds such as:
1-Amino-2-methyl-2-propanol: This compound has a similar structure but lacks the cyclopentane ring, leading to different chemical and biological properties.
(1-Amino-2-methylpropan-2-yl)(methyl)amine: This compound has a similar amino group but differs in its overall structure and reactivity. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C11H23NO |
|---|---|
分子量 |
185.31 g/mol |
IUPAC 名称 |
1-(1-amino-2-methylpropan-2-yl)-2,2-dimethylcyclopentan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-9(2)6-5-7-11(9,13)10(3,4)8-12/h13H,5-8,12H2,1-4H3 |
InChI 键 |
RIUUSYDDVQFSKL-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC1(C(C)(C)CN)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]acetic acid](/img/structure/B13220206.png)
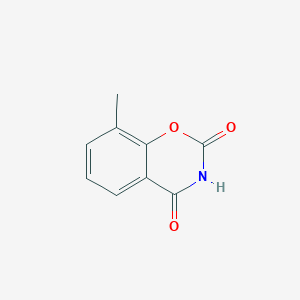
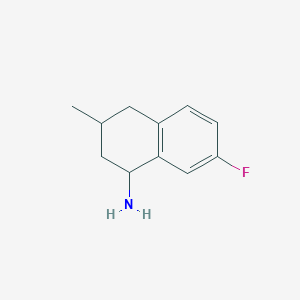
![{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13220227.png)
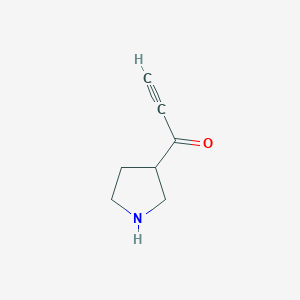

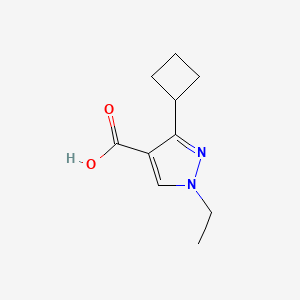
![8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13220247.png)

![1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13220268.png)
![5,5-Dimethyl-1-oxa-spiro[2.5]octane](/img/structure/B13220277.png)
![2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine](/img/structure/B13220280.png)

